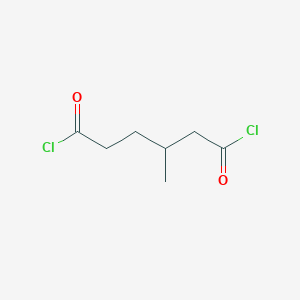

3-Methyladipoyl chloride

Description

Contemporary Significance of Dicarboxylic Acid Chlorides in Organic Synthesis

Dicarboxylic acid chlorides are a class of highly reactive organic compounds that serve as fundamental intermediates in modern synthesis. longdom.orgfiveable.me They are derived from dicarboxylic acids, where both carboxylic acid groups are converted to acyl chloride functionalities. fiveable.mesolubilityofthings.com This transformation dramatically increases the reactivity of the carbonyl carbon, making these compounds excellent electrophiles for a wide range of nucleophilic acyl substitution reactions. fiveable.menumberanalytics.com

Their bifunctional nature makes them exceptionally versatile building blocks, particularly in polymer chemistry. longdom.orgchemscene.com They are extensively used in condensation polymerizations to produce commercially and scientifically important polymers such as polyamides and polyesters. sigmaaldrich.comlibretexts.org The reaction with diamines yields polyamides, while reaction with diols produces polyesters. longdom.orgsigmaaldrich.com This capability allows chemists to construct long-chain polymers with specific repeating units, thereby controlling the material's properties like mechanical strength, thermal stability, and biodegradability. sigmaaldrich.com Beyond polymerization, their reactivity is harnessed to synthesize a variety of complex organic molecules, including macrocycles and pharmaceuticals, by forming stable ester and amide linkages. longdom.orgsolubilityofthings.com

Overview of Research Trajectories for Multifunctional Acyl Chlorides

Current research involving multifunctional acyl chlorides, such as 3-Methyladipoyl chloride, is focused on the synthesis of advanced materials and the development of novel catalytic processes. A significant trajectory is the creation of functional polymers with precisely engineered properties. For instance, this compound has been specifically used in the preparation of polyester (B1180765) hydrochlorides and polyamides that exhibit potential non-linear optical characteristics. sigmaaldrich.comchemdad.com The methyl group on the polymer backbone, introduced by this monomer, can influence properties such as solubility, glass transition temperature, and crystalline structure.

Another major research avenue involves the use of transition-metal catalysis to expand the synthetic utility of acyl chlorides. researchgate.net Techniques like Suzuki cross-coupling allow for the formation of ketones from acyl chlorides and organoboronic acids, a reaction that has been refined through the development of new phosphine-free palladium catalysts. mdpi.com Furthermore, gold-catalyzed Stille couplings have demonstrated high chemoselectivity for acyl chlorides, enabling the synthesis of complex functionalized ketones while tolerating other reactive groups. rsc.org

Emerging research also explores visible-light-driven photoredox catalysis to generate acyl radicals from precursors including acyl chlorides. nih.gov This mild and efficient method opens up new pathways for acylation reactions that were previously difficult to achieve, avoiding the harsh conditions required by traditional methods. nih.gov These advanced synthetic strategies underscore a trend towards greater precision, efficiency, and functional group tolerance in reactions involving multifunctional acyl chlorides, paving the way for the creation of novel molecules and materials.

Structure

3D Structure

Properties

IUPAC Name |

3-methylhexanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2O2/c1-5(4-7(9)11)2-3-6(8)10/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDUPABDRNKFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)Cl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337646 | |

| Record name | 3-Methyladipoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44987-62-4 | |

| Record name | 3-Methyladipoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyladipoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methyladipoyl Chloride

Chemo- and Regioselective Synthesis Strategies

The primary challenge in synthesizing 3-Methyladipoyl chloride from its parent dicarboxylic acid is achieving high chemoselectivity—that is, converting both carboxylic acid groups to acid chlorides without promoting side reactions, such as the formation of cyclic or polymeric anhydrides. Regioselectivity, or the preferential reaction of one of the two distinct carboxylic acid groups, is also a key consideration for certain applications, although the synthesis of the dichloride requires complete conversion.

Traditional methods often employ an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) at elevated temperatures. A common procedure involves refluxing the dicarboxylic acid with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The DMF acts as a catalyst by forming the Vilsmeier reagent, which is the active electrophilic species.

Modern strategies focus on milder conditions and reagents that improve selectivity. The use of oxalyl chloride in a non-polar solvent like dichloromethane (B109758) at or below room temperature can minimize side reactions. The choice of reagent is critical, as summarized in the table below.

Table 1: Comparison of Common Chlorinating Agents for Dicarboxylic Acids

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Reflux, often with cat. DMF | Low cost, volatile byproducts (SO₂, HCl) | Harsh conditions can lead to side reactions and charring |

| Oxalyl Chloride ((COCl)₂) | Room temp. or below, inert solvent | Milder conditions, volatile byproducts (CO, CO₂, HCl) | Higher cost, more toxic |

| Phosphorus Pentachloride (PCl₅) | Inert solvent | Effective for less reactive acids | Solid byproduct (POCl₃) can complicate purification |

Achieving high chemo- and regioselectivity is fundamental to developing more advanced and efficient synthetic pathways. mdpi.comresearchgate.netnih.gov

Innovative Catalytic Approaches in this compound Synthesis

Catalysis is at the forefront of innovation in chemical synthesis, offering pathways to increased reaction rates, milder conditions, and improved selectivity, all of which are pertinent to the synthesis of this compound.

Transition metal catalysis, a cornerstone of modern organic synthesis, offers potential routes for the activation of carboxylic acids. mdpi.com While direct metal-catalyzed conversion of 3-methyladipic acid to its diacyl chloride is not widely documented, related transformations suggest feasibility. Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and iron(III) chloride (FeCl₃) are known to catalyze acylation reactions and could play a role in activating the carboxylic acid groups. mdpi.comnih.gov For instance, FeCl₃ has been used as an efficient catalyst in other multicomponent reactions under microwave and solvent-free conditions. chemmethod.com

The development of heterogeneous metal catalysts, such as metal chlorides supported on alumina, offers advantages in catalyst recovery and recycling. mdpi.com Such systems could potentially be adapted for the continuous production of acid chlorides, enhancing the industrial viability of the process.

Table 2: Potential Metal-Based Catalytic Systems

| Catalyst Type | Example | Potential Role in Synthesis | Advantages |

| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂ | Activation of the carbonyl group towards nucleophilic attack by a chloride source. | Readily available, well-understood reactivity. |

| Heterogeneous Catalysts | ZnCl₂/Al₂O₃, Copper Powder | Facilitating reaction under milder conditions; enabling easier separation and catalyst recycling. mdpi.comnih.gov | Recyclability, potential for flow chemistry applications. |

| Transition Metal Complexes | Palladium, Rhodium Catalysts | C-O bond activation, though more common in other transformations. mdpi.comsigmaaldrich.com | High efficiency and selectivity in related reactions. |

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions and has become a major pillar of asymmetric synthesis. semanticscholar.orgnih.govbeilstein-journals.org In the context of acid chloride synthesis, the role of DMF in the reaction with thionyl chloride is a classic example of organocatalysis. chemicalbook.com More advanced organocatalysts, such as phosphine (B1218219) oxides, have been shown to be effective in catalytic Appel-type reactions for generating glycosyl chlorides, a principle that could be extended to other acid chlorides. rsc.org The use of such catalysts can avoid the harsh conditions and toxic reagents associated with traditional methods.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, aqueous conditions. ed.ac.uk While the direct enzymatic synthesis of an acyl chloride is unlikely due to the high reactivity of the product in water, enzymes could be used to selectively protect one of the two carboxylic acid groups on 3-methyladipic acid. This would allow for the chemical conversion of the unprotected acid group, followed by deprotection, providing a chemo- and regioselective route to mono-acid chlorides or other derivatives. Enzymes like lipases and esterases are known for their ability to perform highly selective transformations on di-acids and diols. researchgate.netrsc.org

Emerging Metal-Catalyzed Pathways

Implementation of Green Chemistry Principles in this compound Synthesis

Green chemistry seeks to reduce the environmental impact of chemical processes by preventing waste, using safer chemicals, and improving energy efficiency. acs.orgrroij.comchemmethod.com These principles are highly relevant to the synthesis of reactive intermediates like this compound.

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, simpler purification procedures, and a significantly lower environmental footprint. cmu.edu Techniques such as microwave irradiation and ball-milling are particularly effective for solvent-free reactions. cem.com

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in many organic transformations, including those catalyzed by FeCl₃. chemmethod.com Ball-milling, a mechanochemical technique, can promote reactions between solid reagents in the absence of any solvent and has been successfully applied to the synthesis of various compounds using recyclable catalysts. rsc.org Applying these solvent-free methods to the chlorination of 3-methyladipic acid could offer a much greener production route. researchgate.net

The search for sustainable alternatives to hazardous reagents is a major goal of green chemistry. alfa-chemistry.comrsc.org Traditional chlorinating agents like phosgene, oxalyl chloride, and thionyl chloride are toxic and corrosive. Greener alternatives are being actively investigated. For example, p-toluenesulfonyl chloride (p-TsCl) has been identified as a less toxic and more sustainable reagent for converting N-formamides into isocyanides, a related dehydration reaction. rsc.org The use of catalytic systems that regenerate the active species, thereby reducing the total amount of reagent needed, is a promising strategy.

Furthermore, the principles of atom economy—maximizing the incorporation of all reactant atoms into the final product—are central to sustainable synthesis. nih.gov Designing catalytic cycles that minimize the formation of byproducts is essential. Biocatalysts and recyclable heterogeneous catalysts are key enablers of this approach, offering pathways that are both economically and environmentally sustainable. ed.ac.ukalfa-chemistry.com

Strategies for Enhanced Atom Economy and Waste Minimization

The traditional synthesis of acyl chlorides from carboxylic acids often involves the use of stoichiometric amounts of chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride, which can lead to significant waste and poor atom economy. rsc.orgchemguide.co.uk Green chemistry principles are now driving the development of more sustainable alternatives. hud.ac.uk

Catalytic Approaches and Greener Reagents:

To improve the atom economy and minimize waste in the preparation of this compound from its precursor, 3-methyladipic acid, modern synthetic strategies focus on catalytic methods and the use of more environmentally benign reagents. The ideal reaction would maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. rsc.org

More advanced and greener strategies aim to replace traditional chlorinating agents altogether. The use of solid-supported reagents, such as polymer-supported triphenylphosphine (B44618) in combination with a chlorine source like N-chlorosuccinimide, offers advantages in terms of product purification and waste reduction. researchgate.net The solid support can often be filtered off and potentially regenerated, simplifying the work-up process and minimizing liquid waste streams. Another innovative approach utilizes cyanuric chloride as a mild and efficient reagent for converting carboxylic acids to acid chlorides. researchgate.net

Table 1: Comparison of Reagents for Dicarboxylic Acid to Diacyl Chloride Conversion

| Reagent System | Atom Economy | Waste Products | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Low | SO₂, HCl (gaseous) | Inexpensive, volatile byproducts are easily removed. chemguide.co.ukmasterorganicchemistry.com | Generates corrosive and toxic gases. masterorganicchemistry.com |

| Oxalyl Chloride/(DMF cat.) | Low | CO, CO₂, HCl (gaseous) | Milder than SOCl₂, good for sensitive substrates. wikipedia.org | More expensive, produces carbon monoxide. |

| Ph₃P/NCS | Moderate | Triphenylphosphine oxide, succinimide | Solid byproduct is easily removed by filtration. researchgate.net | Requires stoichiometric phosphine, generating significant solid waste. |

| Cyanuric Chloride | Moderate | Cyanuric acid derivatives | Mild conditions, high efficiency. researchgate.net | Byproducts may require specific disposal methods. |

Reaction Chemistry and Mechanistic Studies of 3 Methyladipoyl Chloride

Investigations into Acyl Halide Reactivity in Advanced Organic Transformations

Acyl halides are among the most reactive derivatives of carboxylic acids. pressbooks.pub Their heightened reactivity stems from the electronic properties of the acyl halide group, -C(=O)X. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and a halogen (in this case, chlorine). libretexts.org Both atoms strongly pull electron density away from the carbon, rendering it significantly electron-deficient and thus highly electrophilic. libretexts.orgscbt.com This makes the carbonyl carbon an excellent target for attack by nucleophiles.

The reaction mechanism is typically a nucleophilic addition-elimination process. pressbooks.publibretexts.org A nucleophile first adds to the electrophilic carbonyl carbon, breaking the carbon-oxygen double bond and forming a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, and the chloride ion is expelled. libretexts.org The chloride ion is an effective leaving group, which further contributes to the high reactivity of acyl chlorides. scbt.com

In 3-methyladipoyl chloride, the presence of two such reactive sites allows it to act as a bifunctional electrophile. This enables it to serve as a cross-linking agent or as a monomer in condensation polymerization reactions, leading to the formation of complex macromolecular structures.

Comprehensive Analysis of Esterification Reactions with Diverse Substrates

This compound readily undergoes esterification when reacted with alcohols. pressbooks.pub This reaction is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. libretexts.org The reaction proceeds efficiently, often at room temperature, to yield the corresponding diester and hydrogen chloride (HCl) gas. To neutralize the HCl byproduct, a weak base such as pyridine (B92270) is typically added. pressbooks.puboperachem.com

The high reactivity of the acyl chloride groups makes this method more effective for preparing esters compared to the direct Fischer esterification of the corresponding carboxylic acid with an alcohol. operachem.comsavemyexams.com A significant application of this reactivity is in the synthesis of polyesters. When this compound is reacted with a diol (a molecule with two alcohol groups), a condensation polymerization occurs, resulting in a polyester (B1180765) chain. sigmaaldrich.com This reaction has been specifically noted for the preparation of polyester hydrochlorides. sigmaaldrich.com

The general reaction for the formation of a polyester from this compound and a generic diol is presented below.

Table 1: Polyesterification of this compound

| Reactant A | Reactant B | Product | Byproduct | Reaction Type |

| This compound | Diol (e.g., HO-R-OH) | Polyester | Hydrogen Chloride (HCl) | Condensation Polymerization |

Interactive Data Table: Click on headers to sort.

In-depth Study of Amidation Reactions and Polyamide Formation

The reaction of this compound with ammonia, primary amines, or secondary amines leads to the formation of amides. libretexts.org This amidation reaction is rapid and efficient due to the high electrophilicity of the acyl chloride functional groups. fishersci.it Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the HCl generated during the reaction. pressbooks.pub

A crucial application of this reaction is the synthesis of polyamides, a class of polymers that includes nylons. libretexts.orgsavemyexams.com By reacting this compound with a diamine (a molecule with two amine groups), a polyamide is formed through condensation polymerization. libretexts.orgsavemyexams.com In this process, molecules of HCl are eliminated as the amide bonds form, linking the monomer units together into a long polymer chain. libretexts.org This method is advantageous because diacyl chlorides are generally more reactive than dicarboxylic acids, allowing the polymerization to proceed under milder conditions. savemyexams.comsavemyexams.com Research has indicated that polyamides prepared using this compound may exhibit potential non-linear optical characteristics. sigmaaldrich.comchemdad.com

Table 2: Polyamide Formation from this compound

| Reactant A | Reactant B | Product | Key Feature |

| This compound | Diamine (e.g., H₂N-(CH₂)ₓ-NH₂) | Polyamide | Potential non-linear optical properties sigmaaldrich.comchemdad.com |

Interactive Data Table: Click on headers to sort.

Exploration of Other Key Derivatization Pathways and Functional Group Transformations

Beyond ester and amide formation, the reactivity of this compound allows for several other key transformations.

Hydrolysis: Like other acyl chlorides, this compound reacts vigorously with water to form the corresponding dicarboxylic acid, 3-methyladipic acid, and HCl. wikipedia.org This hydrolysis reaction underscores the compound's moisture sensitivity.

Anhydride Formation: The reaction of an acyl chloride with a carboxylic acid or a carboxylate salt yields a carboxylic anhydride. pressbooks.publibretexts.org Thus, this compound can be converted into mixed or symmetrical anhydrides, which are themselves useful acylating agents.

Derivatization for Analysis: In analytical chemistry, highly reactive reagents are used to "derivatize" or tag molecules that may otherwise be difficult to detect or separate using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). libretexts.orgresearchgate.net Acyl chlorides are used for this purpose to introduce moieties that enhance detectability. researchgate.net For example, they can be used to acylate alcohols and amines, improving their volatility for GC analysis or introducing a chromophore for UV-Vis detection in HPLC. libretexts.orgresearchgate.net While specific studies on this compound as a derivatizing agent are not prominent, its fundamental reactivity aligns with this application. nih.gov

Applications in Advanced Materials Science and Polymer Chemistry

Polymerization Strategies Employing 3-Methyladipoyl Chloride as a Monomer

This compound is utilized in polycondensation reactions to produce polymers with specific thermal and mechanical characteristics. Its reactivity with diols and diamines enables the formation of polyesters and polyamides, respectively. The methyl group on the polymer backbone introduces asymmetry and can influence chain packing, solubility, and thermal behavior.

This compound serves as a key reactant in the synthesis of polyesters and copolyesters through polycondensation with various diols. sigmaaldrich.com The reaction typically involves the formation of an ester linkage with the release of hydrogen chloride. The resulting polyesters can be tailored to have specific properties by selecting appropriate diol comonomers. rsc.orgresearchgate.net The synthesis of copolyesters, for instance, can be achieved through methods like ring-opening polymerization of lactones or polycondensation of different monomer units, allowing for control over crystallinity and thermal properties. nih.govmdpi.com

The general scheme for the synthesis of a polyester (B1180765) from this compound and a generic diol (HO-R-OH) is as follows:

n ClCO(CH₂)₂CH(CH₃)CH₂COCl + n HO-R-OH → [-OCO(CH₂)₂CH(CH₃)CH₂CO-O-R-O-]n + 2n HCl

Characterization of these polymers is crucial to understanding their structure-property relationships. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to confirm the formation of ester bonds, while nuclear magnetic resonance (NMR) spectroscopy helps in elucidating the detailed chemical structure. researchgate.netscielo.br Thermal properties, including the glass transition temperature (Tg) and melting temperature (Tm), are investigated using differential scanning calorimetry (DSC), which provides insight into the polymer's crystallinity and processing window. researchgate.netresearchgate.net Thermogravimetric analysis (TGA) is employed to assess the thermal stability and degradation profile of the synthesized polyesters. rsc.org

| Technique | Information Obtained | References |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of ester bond formation. | researchgate.netscielo.br |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of detailed polymer structure. | scielo.br |

| Differential Scanning Calorimetry (DSC) | Determination of glass transition (Tg) and melting (Tm) temperatures; assessment of crystallinity. | researchgate.netresearchgate.net |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and degradation temperature. | rsc.org |

The reaction of this compound with diamines leads to the formation of polyamides, a class of polymers known for their high strength and thermal resistance. sigmaaldrich.com The synthesis is typically a two-step process involving the initial formation of a nylon salt from a dicarboxylic acid and a diamine to ensure a precise 1:1 molar ratio, followed by melt polycondensation at elevated temperatures and under vacuum to promote chain growth. aalto.fi This method allows for the creation of long-chain aliphatic polyamides with controlled molecular weights and property profiles. aalto.fi The introduction of the methyl group from this compound can disrupt the hydrogen bonding that typically occurs between polyamide chains, influencing properties like crystallinity, water absorption, and mechanical strength. aalto.fi

A significant area of research is the development of polyamides with potential non-linear optical (NLO) properties. sigmaaldrich.com Third-order NLO materials are of great interest for applications in optical switching and data storage. scirp.org The NLO response in organic polymers is often associated with delocalized π-electron systems. scirp.org While the aliphatic backbone of a polyamide derived from this compound does not inherently possess a conjugated system, the monomer can be used to construct copolymers with aromatic diamines or other functional units that do. The modification of polymers with groups that have strong electron-withdrawing or donating characteristics can enhance NLO properties. mdpi.com The synthesis of novel polymers and the study of how their structural components influence third-order NLO properties is an active field of materials science. scirp.orgrsc.org

| Polymer Type | Key Monomers | Potential Properties/Applications | References |

| Long-Chain Aliphatic Polyamides | 3-Methyladipic acid (from chloride), various long-chain diamines | Tunable crystallinity, mechanical properties, and water absorption. | aalto.fi |

| Polyamide Copolymers | This compound, aromatic diamines | Potential for non-linear optical (NLO) characteristics for advanced optical devices. | sigmaaldrich.comscirp.org |

| Modified Polyamides | Polyamide backbone with pendant functional groups | Enhanced hydrophobicity, crosslinkability, internal plasticization. | rsc.org |

Synthesis and Characterization of Polyesters and Copolyesters

Creation of Liquid-Crystalline Polymers and Cholesteric Mesophases

The incorporation of chiral units into polymer backbones is a key strategy for creating cholesteric liquid-crystalline polymers (LCPs). These materials exhibit a helical superstructure that gives rise to unique optical properties, such as selective reflection of light. Research has shown that polymers prepared from the chiral monomer (+)-3-methyladipoyl chloride can exhibit cholesteric mesophase textures. vulcanchem.com A mesophase is a state of matter intermediate between a liquid and a solid. In the case of cholesteric phases, the constituent molecules are chiral and arranged in layers, with the average molecular orientation in each layer twisted relative to the adjacent ones. researchgate.net

The synthesis of such polymers can involve the polycondensation of a chiral monomer like (-)-3-methyladipoyl chloride with a mesogenic (liquid-crystal-forming) diol. googleapis.com The resulting polymer combines the properties of the polymer backbone with the self-assembly behavior of the liquid-crystalline units. Side-chain liquid crystal polymers (SCLCPs) are another architecture where mesogenic units are attached to the polymer backbone via flexible spacers, allowing them to form liquid-crystalline phases. nih.gov The polymerization method, such as free radical polymerization of liquid crystal monomers, can be used to create these advanced materials. chemrestech.com The interplay between the polymer architecture, the chirality of the monomer, and the nature of the mesogenic units dictates the final properties of the liquid-crystalline phase. rsc.org

Development of Chiral Polymeric Materials for Asymmetric Applications

The inherent chirality of this compound makes it a valuable building block for the synthesis of optically active polymers designed for asymmetric applications. kpi.ua These applications often involve using the chiral polymer as a catalyst or as a stationary phase in chromatography for the separation of enantiomers. The synthesis of polymers possessing main-chain chirality can be achieved by incorporating 1,2-disubstituted vinylic monomers or by creating polymer chains with asymmetric triads. kpi.ua

One approach involves derivatizing functional monomers with chiral auxiliaries, which can act as protecting groups. kpi.ua After polymerization, these auxiliaries are removed to reveal the functional, chiral polymer. Another strategy is to directly incorporate a chiral monomer like (+)- or (-)-3-methyladipoyl chloride into the polymer backbone through polycondensation. googleapis.com For example, main-chain polymers containing chiral imidazolidinone units have been developed for use as organocatalysts in asymmetric Diels-Alder reactions. rsc.org Similarly, helically chiral polymers containing phosphorus or nitrogen atoms have been synthesized and used as ligands for transition metals in asymmetric catalysis, such as hydrogenation and allylic substitution reactions. nih.gov Nanosized chiral polymeric particles, synthesized from chiral amino acid derivatives, have also been employed as catalysts for direct asymmetric aldol (B89426) reactions. nih.gov

Functionalization of Nanomaterials and Biopolymers

The reactivity of this compound's acyl chloride groups enables its use in the surface modification of various materials, including biopolymers and nanomaterials. This functionalization is aimed at altering the surface chemistry to improve compatibility with polymer matrices or to introduce new functionalities.

Cellulose (B213188) nanocrystals (CNCs) are rod-like nanoparticles derived from cellulose, the most abundant natural polymer. researchgate.net They possess high strength and unique optical properties but are inherently hydrophilic due to the abundance of hydroxyl (-OH) groups on their surface. researchgate.netnih.gov This hydrophilicity limits their dispersion in nonpolar polymer matrices. To overcome this, surface modification via esterification is a common strategy. nih.gov

The reaction of CNCs with acyl chlorides, such as methyl adipoyl chloride, converts the surface hydroxyl groups into ester groups, rendering the CNC surface more hydrophobic. scribd.comncsu.edu This process, known as acylation or esterification, improves the dispersion of CNCs in organic solvents and polymer matrices. scribd.com The functionalization typically occurs on the surface of the nanostructures without altering the crystalline core of the CNCs. osti.gov For example, CNCs have been functionalized with methyl adipoyl chloride (MAC) and then reacted with the amino groups of chitosan (B1678972) to create fully bio-based nanocomposites with improved mechanical properties and reduced water uptake. scribd.comosti.gov The degree of substitution can be influenced by the reaction conditions, including the choice of solvent, as solvents with a greater swelling ability for cellulose can lead to higher degrees of modification. ncsu.edu This surface modification is a critical step in developing high-performance, sustainable composite materials. uchicago.edu

| Material | Modifying Agent | Reaction Type | Purpose/Outcome | References |

| Cellulose Nanocrystals (CNCs) | Methyl Adipoyl Chloride (MAC) | Esterification | Increase hydrophobicity; improve dispersion in nonpolar matrices; create reactive sites for further functionalization (e.g., with chitosan). | scribd.comncsu.eduosti.gov |

| Cellulose Nanocrystals (CNCs) | Acetic Anhydride | Esterification (Acetylation) | Convert surface hydroxyl groups to acetyl groups to enhance dispersion in nonpolar environments. | nih.gov |

| Cellulose Nanocrystals (CNCs) | α-bromoisobutyryl bromide | Esterification | Introduce initiator sites for surface-initiated atom transfer radical polymerization (SI-ATRP). | diva-portal.orgnih.gov |

Fabrication of Hybrid Polymer Composites and Hydrogels

While this compound is utilized in polymer synthesis, its specific application in the fabrication of hybrid polymer composites and hydrogels is not extensively documented in publicly available research. The primary role of diacid chlorides in such materials is typically as a crosslinking agent or as a monomer in the formation of a polymer matrix. However, detailed examples or studies focusing on this compound for creating non-conductive hybrid composites or for the synthesis of hydrogels are not prominent in the scientific literature.

Engineering Material Properties, including Hydrophobicity and Mechanical Strength

The incorporation of the 3-methyladipoyl moiety into polymer backbones has been associated with conferring notable mechanical properties to the resulting materials. Research into polymeric liquid crystals synthesized using (+)-3-methyladipoyl chloride highlights that such polymers combine the characteristic properties of liquid crystals with the "superior mechanical properties of polymers" justia.com. Similarly, polyamides derived from R-(+)-3-methyladipoyl chloride have been noted for their role in creating polymer composites with improved mechanical characteristics oup.com.

Integration into Conductive Polymer Systems

A significant application of this compound in advanced materials is in the development of novel chiral conductive polymer systems. Research has demonstrated a new approach to creating chiral conductive materials by using a polyamide containing a 3-methyladipoyl unit as a functional dopant oup.com.

In a specific application, a chiral aromatic polyamide was synthesized via solution polycondensation of R-(+)-3-methyladipoyl chloride and 2,5-diaminobenzenesulfonic acid oup.com. This chiral polyamide, which is soluble in water and methanol, was then used as a dopant during the electropolymerization of pyrrole. The result was a chiral conductive polymer composite of polypyrrole and the polyamide dopant oup.com.

The resulting composite material was obtained as a black, shiny, free-standing film with a very smooth surface, as observed by scanning electron microscopy (SEM) oup.com. The integration of the chiral polyamide containing the 3-methyladipoyl moiety imparts both chirality and processability to the conductive polymer system. The material exhibits notable electrical conductivity and maintains a stable asymmetric structure in its solid film state, a property confirmed by circular dichroism (CD) spectroscopy oup.com. This innovative approach provides a method for developing new types of functional and chiral conductive organic materials oup.com.

Table 1: Properties of Chiral Conductive Polymer Composite

| Property | Value / Description | Citation |

|---|---|---|

| Components | Polypyrrole and a chiral polyamide dopant | oup.com |

| Chiral Monomer | R-(+)-3-methyladipoyl chloride | oup.com |

| Appearance | Black, shiny, free-standing film | oup.com |

| Surface Morphology | Very smooth | oup.com |

| Conductivity | 0.5 S/cm | oup.com |

| Film Thickness | 30 µm | oup.com |

| Structure | Retains an asymmetric structure in the solid state | oup.com |

Role As a Key Intermediate in Complex Chemical Synthesis

Utility as a Precursor in Fine Chemical Synthesis

Fine chemicals are pure, complex substances produced in limited quantities through multi-step processes, serving as building blocks for high-value specialty chemicals. wikipedia.org 3-Methyladipoyl chloride exemplifies a key precursor in this domain. Its primary utility lies in its ability to react with various nucleophiles, such as alcohols and amines, through its two acyl chloride groups. This reactivity is harnessed in the synthesis of precisely structured molecules.

Research has demonstrated the use of this compound in the preparation of:

Polyester (B1180765) hydrochlorides : These polymers are formed by the reaction of this compound with diols. sigmaaldrich.comchemicalbook.comsigmaaldrich.comchemdad.com The resulting polyesters incorporate the six-carbon backbone of the adipoyl moiety.

Polyamides : Through reaction with diamines, this compound is a monomer for the synthesis of polyamides. sigmaaldrich.comchemicalbook.comsigmaaldrich.comchemdad.com These materials have been investigated for potential non-linear optical characteristics, a property dependent on molecular structure and alignment, highlighting the role of the reagent in creating materials with specific physical properties. chemicalbook.comchemdad.com

The value of acyl chlorides like this compound in fine chemical synthesis is their high reactivity, which allows for reactions to proceed under mild conditions, often with high purity and yield, which is critical for producing high-specification materials. researchgate.net

Table 1: Applications in Fine Chemical Synthesis

| Product Class | Reactant Type | Key Feature of this compound | Potential Application of Product | Reference |

|---|---|---|---|---|

| Polyester hydrochlorides | Diols | Bifunctional acyl chloride | Specialty polymers | sigmaaldrich.comchemicalbook.comsigmaaldrich.comchemdad.com |

| Polyamides | Diamines | Bifunctional acyl chloride | Materials with non-linear optical properties | sigmaaldrich.comchemicalbook.comsigmaaldrich.comchemdad.com |

Application in Pharmaceutical and Agrochemical Intermediates

The structural features of this compound make it a valuable intermediate in the synthesis of molecules targeted for the pharmaceutical and agrochemical industries. guidechem.comexcelind.co.in Its carbon backbone, methyl group, and reactive chloride functions can be incorporated into more complex structures that may exhibit biological activity.

Chlorine is a common element in many approved pharmaceuticals, and the introduction of chlorine atoms can significantly modulate a molecule's biological properties. nih.govmdpi.com More than 250 FDA-approved drugs contain chlorine, underscoring the importance of chlorinated compounds in medicine. nih.gov this compound is a difunctional acyl chloride, meaning it contains two reactive "chloro" groups in the form of acyl chlorides. nih.gov

It serves as a building block for introducing a specific six-carbon, methyl-substituted fragment into larger molecules. nih.gov While not a direct chlorinating agent for aromatic rings, its acyl chloride groups are key for forming amide or ester linkages. This process allows for the construction of complex molecules where the adipoyl backbone is a central structural component. For example, its reaction with amines or alcohols that are part of a larger, medicinally relevant scaffold results in the formation of more elaborate chloro-functionalized intermediates, which can then be used in subsequent synthetic steps. mdpi.com The synthesis of polyester hydrochlorides is a direct example of creating chloro-containing molecules using this precursor. sigmaaldrich.comchemicalbook.com

The process of discovering and developing new drugs relies on the synthesis and screening of vast numbers of diverse molecules to identify lead compounds. google.comnih.gov this compound contributes to this process primarily through its use as a building block. guidechem.com

The methyl group in its structure is of particular significance. The "magic methyl" effect in medicinal chemistry describes how the addition of a simple methyl group can profoundly improve a drug candidate's properties, including its potency and pharmacokinetic profile, by influencing its conformation and interactions with its biological target. nih.gov By providing a methyl-substituted scaffold, this compound allows for the systematic exploration of this effect in drug optimization studies. nih.gov Its utility has been noted in the synthesis of various intermediates, including those for monoclonal antibody research and other bioactive molecules. epo.org

Synthesis of Chloro-Containing Molecules with Medicinal Relevance

Enabling Reagent in Combinatorial Chemistry Applications

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large libraries of related compounds for biological screening. google.communi.cz This approach has been instrumental in identifying novel lead compounds. googleapis.com this compound has been explicitly identified as a reagent for use in creating such combinatorial libraries. google.comgoogleapis.comgoogleapis.com

Its role as an enabling reagent stems from its bifunctional nature. The two acyl chloride groups can react with a wide array of building blocks, allowing for the creation of a diverse set of molecules from a common scaffold. In a typical combinatorial synthesis, a starting material is reacted with this compound, and the resulting intermediate can then be further diversified by reacting its second acyl chloride group, or the process can be used in parallel synthesis schemes. rsc.org This methodology allows for the efficient production of thousands of unique compounds in a short period, significantly accelerating the initial phases of drug discovery. google.comgoogleapis.com

Table 2: Role of this compound in Combinatorial Chemistry

| Combinatorial Phase | Function of this compound | Outcome | Reference |

|---|---|---|---|

| Discovery Phase | Scaffold or building block for library generation | Creation of diverse libraries to identify lead compounds | google.comgoogleapis.com |

| Optimization Phase | Introduction of a specific methyl-substituted backbone | Fine-tuning of molecular configurations for optimal activity | google.comnih.gov |

Stereochemical Control and Implications in Intermediate Synthesis (e.g., in building blocks for linkers)

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a fundamental aspect of its function, particularly in biological systems. researchgate.netnih.gov this compound possesses a chiral center at the carbon atom bearing the methyl group (C3). This structural feature has significant implications for its use in advanced synthesis, where precise control over a molecule's three-dimensional shape is paramount. researchgate.netrsc.org

The presence of this stereocenter means that this compound can exist as two different enantiomers. Using an enantiomerically pure form of the reagent allows chemists to introduce a specific stereochemical configuration into a target molecule. This is critically important in pharmaceutical development, as different enantiomers of a drug can have drastically different potencies and physiological effects. researchgate.net

This ability to control stereochemistry is particularly relevant in the synthesis of complex molecular architectures like linkers for Proteolysis-Targeting Chimeras (PROTACs). advatechgroup.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, and they are connected by a linker. The length, flexibility, and stereochemistry of this linker are crucial for the efficacy of the PROTAC. By incorporating the chiral backbone of this compound, chemists can create linkers with defined conformations, potentially leading to more effective and selective protein degraders. The stereochemistry of building blocks can have a profound impact on the mechanical and physical properties of the final materials or the biological activity of complex molecules. nih.gov

Advanced Analytical and Characterization Techniques for 3 Methyladipoyl Chloride and Its Derivatives

Spectroscopic Elucidation (NMR, IR, Raman, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural characterization of 3-methyladipoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

Infrared (IR) and Raman Spectroscopy are powerful tools for identifying functional groups.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound and its derivatives.

A summary of key spectroscopic data for this compound is presented below:

| Technique | Key Features | Reference |

|---|---|---|

| ¹H NMR | Provides information on the proton environment. | nih.gov |

| ¹³C NMR | Identifies the carbon skeleton. | nih.gov |

| IR Spectroscopy | Strong C=O stretch at 1810-1775 cm⁻¹, C-Cl stretch at 730-550 cm⁻¹. | nih.govblogspot.com |

| Raman Spectroscopy | Complements IR data, especially for non-polar bonds. | nih.govmt.com |

| Mass Spectrometry (GC-MS) | Molecular Weight: 197.06 g/mol, Top Peak m/z: 55. | nih.govsigmaaldrich.com |

Chromatographic Separation and Quantification Methods (GC, HPLC)

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its derivatives.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like acid chlorides.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including dicarboxylic acids and their derivatives.

A comparison of chromatographic methods for the analysis of dicarboxylic acid derivatives:

| Method | Application | Derivatization | Detection | Reference |

|---|---|---|---|---|

| GC | Simultaneous analysis of acid chlorides and carboxylic acids. | Diethylamide for acid chloride, TMS ester for acid. | FID, MS | oup.com |

| HPLC | Analysis of dicarboxylic acids and their triglyceride esters. | Often required (e.g., phenacyl esters). | UV, MS | unicatt.itresearchgate.net |

| Ion Chromatography | Separation of small, water-soluble dicarboxylic acids. | Not always necessary. | Conductivity | nih.gov |

Thermal Analysis Techniques (DTA, DSC) for Material Characterization

Thermal analysis techniques such as Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the thermal properties of polymers derived from this compound. These methods are used to determine melting points, glass transition temperatures, and to study the thermal stability of materials. For instance, in the characterization of polymer blends and nanocomposites, DTA and DSC can provide insights into the compatibility and interaction between different components.

Microscopic Techniques for Structural and Morphological Analysis (SEM, AFM, TEM)

Microscopic techniques are indispensable for visualizing the surface and internal structure of materials derived from this compound, such as polyamides and polymer composites.

Scanning Electron Microscopy (SEM) provides high-magnification images of the surface morphology of materials.

Atomic Force Microscopy (AFM) offers nanoscale resolution imaging of surface topography and material properties.

Transmission Electron Microscopy (TEM) is used to visualize the internal structure of materials at a very high resolution.

A summary of microscopic techniques for polymer characterization:

| Technique | Information Obtained | Sample Preparation | Resolution | Reference |

|---|---|---|---|---|

| SEM | Surface topography, morphology of thick samples. | Conductive coating for non-conductive polymers. | Nanoscale, lower than TEM. | azooptics.comlibretexts.org |

| AFM | 3D surface topography, roughness, material properties. | Minimal sample preparation needed. | Nanometer resolution. | bruker.comnumberanalytics.com |

| TEM | Internal structure, dispersion of fillers, atomic resolution. | Requires very thin sample sections. | Atomic scale. | stanford.eduazooptics.com |

Development of Novel Structural Elucidation Methodologies

The development of new analytical methods is ongoing to improve the speed, sensitivity, and specificity of the characterization of acyl chlorides and their derivatives.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulation of 3-Methyladipoyl Chloride Reactivity

Molecular modeling and simulation are powerful tools for investigating the dynamic behavior of chemical systems. These methods allow researchers to understand the complex interplay of forces that govern molecular interactions and chemical reactions.

Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the conformational landscape of this compound in various solvent environments. By simulating the motion of atoms over time based on classical mechanics, MD can reveal preferred molecular shapes, the flexibility of the carbon backbone, and the accessibility of the two acyl chloride groups. researchgate.net For instance, in a simulation of a polymerization reaction, MD could model the approach of a monomer to the reactive sites of this compound, providing insights into steric hindrance and the initial stages of bond formation.

Reaction Dynamics: The reactivity of the two acyl chloride groups can be influenced by the methyl substituent. Simulations can elucidate how the methyl group affects the local electronic environment and steric accessibility of the adjacent acyl chloride compared to the one at the other end of the chain. This is crucial for understanding regioselectivity in reactions with asymmetric nucleophiles. While specific MD studies on this compound are not prevalent in public literature, the methodology has been successfully applied to understand reaction mechanisms in confined spaces, such as within supramolecular capsules, which can be analogous to the microenvironment of a growing polymer chain. mdpi.com

The following table outlines a typical workflow for a molecular dynamics simulation to study the reactivity of this compound in a solvent.

| Step | Description | Key Outputs |

| 1. System Setup | A model is built containing one or more this compound molecules and explicit solvent molecules (e.g., water, toluene). | Initial coordinates and topology files. |

| 2. Energy Minimization | The system's potential energy is minimized to remove unfavorable contacts and relax the geometry. | A low-energy starting structure. |

| 3. Equilibration | The system is gradually heated to the target temperature and equilibrated at constant pressure to achieve a stable state. | Stable temperature, pressure, and density. |

| 4. Production Run | The simulation is run for an extended period to collect data on the system's dynamic behavior. | Trajectory file containing atomic positions and velocities over time. |

| 5. Analysis | The trajectory is analyzed to calculate properties like radial distribution functions, conformational changes, and solvent accessibility. | Insights into solute-solvent interactions and the conformational preferences that influence reactivity. |

Quantum Chemical Calculations of Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and energetics of molecules. researchgate.netmdpi.com These methods are instrumental in elucidating reaction mechanisms and predicting properties that are governed by electron distribution. rsc.orgnih.gov

Electronic Properties: DFT calculations can be used to determine fundamental electronic properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The LUMO is expected to be localized on the antibonding orbitals of the carbon-chlorine and carbon-oxygen bonds of the acyl chloride groups, indicating these are the primary sites for nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Furthermore, calculating the electrostatic potential map would visually confirm the electrophilic nature of the carbonyl carbons.

Reaction Mechanisms: Quantum chemical calculations can map the entire potential energy surface for a reaction. nih.gov For the reaction of this compound with a nucleophile (e.g., an amine or alcohol), DFT can be used to locate the transition state structure and calculate the activation energy barrier. diva-portal.org This allows for a quantitative comparison of the reactivity of the two distinct acyl chloride groups, providing a theoretical basis for any observed regioselectivity. While specific studies on this compound are not widely published, the computational approaches are well-established. rsc.orgresearchgate.net

Below is a table of computationally predicted properties for this compound available from public databases, alongside properties that could be determined via specific quantum chemical calculations.

| Property | Value / Predicted Value | Method / Source |

| Molecular Formula | C7H10Cl2O2 | PubChem nih.gov |

| Molecular Weight | 197.06 g/mol | PubChem nih.gov |

| InChIKey | YDDUPABDRNKFDU-UHFFFAOYSA-N | PubChem nih.gov |

| Predicted XLogP3 | 2.3 | PubChem nih.gov |

| Predicted Collision Cross Section ([M+H]+) | 136.3 Ų | CCSbase uni.lu |

| HOMO-LUMO Gap | Value would be calculated | DFT Calculation |

| Electrostatic Potential on Carbonyl Carbons | Value would be calculated | DFT Calculation |

| Activation Energy (vs. Nucleophile) | Value would be calculated | DFT (Transition State Search) |

Prediction and Understanding of Material Properties of this compound Derivatives

This compound is a precursor for various polymers, such as polyamides and polyesters, and can be used to functionalize surfaces like cellulose (B213188) nanocrystals. sigmaaldrich.comsigmaaldrich.commdpi.com Computational methods, including machine learning, are increasingly used to predict the macroscopic properties of these resulting materials from their chemical structure. researchgate.netnih.gov

Polymer Property Prediction: By creating computational models of polymer chains derived from this compound and various diamines or diols, it is possible to predict their bulk properties. Molecular dynamics simulations can be used to model the amorphous or crystalline packing of polymer chains and predict mechanical properties like Young's modulus and tensile strength. mdpi.com Thermodynamic properties such as the glass transition temperature can also be estimated.

Machine Learning Approaches: In recent years, machine learning (ML) has emerged as a powerful tool to accelerate materials discovery by learning from existing data. nih.gov An ML model could be trained on a large database of polymers with known properties. nih.gov By representing a hypothetical polymer from this compound using a set of molecular descriptors (fingerprints), the trained model could predict its properties without the need for expensive, time-consuming simulations or experiments. sc.edu This high-throughput screening approach is valuable for identifying promising candidate materials for specific applications.

The following table outlines a conceptual workflow for predicting the properties of a novel polyamide derived from this compound and a hypothetical diamine.

| Step | Computational Method | Objective |

| 1. Monomer Representation | Generate molecular descriptors for this compound and the chosen diamine. | Convert chemical structures into a machine-readable format. |

| 2. Polymer Representation | Create a digital representation of the repeating unit of the resulting polyamide. | Input for the predictive model. |

| 3. Property Prediction | Input the polymer representation into a pre-trained Machine Learning model. | Predict target properties (e.g., melting point, tensile strength, solubility). |

| 4. Physics-Based Refinement | For promising candidates, build an atomistic model of the polymer. | Perform MD simulations to validate ML predictions and gain deeper structural insights. |

Computational Design of Novel Compounds Utilizing the 3-Methyladipoyl Moiety

The principles of computer-aided drug design (CADD) and rational materials design can be applied to create novel compounds based on the 3-methyladipoyl scaffold. researchgate.netjuniperpublishers.com The bifunctional nature and specific length and flexibility of this moiety make it an interesting linker or building block for various applications.

Rational Drug and Ligand Design: In drug discovery, linkers are often used to connect two different pharmacophores or to attach a molecule to a larger carrier. The 3-methyladipoyl moiety could serve as a flexible linker. A computational workflow would involve:

Scaffold Hopping/Virtual Screening: Searching chemical databases for molecules containing the 3-methyladipoyl moiety that could bind to a specific biological target. openmedicinalchemistryjournal.com

Molecular Docking: Predicting the binding mode and affinity of these molecules to the target protein's active site. openmedicinalchemistryjournal.com

Lead Optimization: Modifying the initial hits by computationally adding or changing functional groups to improve properties like binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. juniperpublishers.com

Design of Functional Materials: The 3-methyladipoyl moiety can be used as a building block for functional polymers or self-assembled materials. For example, by reacting it with molecules that have specific optical or electronic properties, one could design novel materials for sensors or optoelectronics. Computational design would involve simulating how different functional end-groups attached via the 3-methyladipoyl linker would pack in the solid state and what collective properties would emerge. Molecular dynamics and quantum chemical calculations would be essential for predicting the stability and function of such designed materials. nih.govmdpi.com

Future Research Directions and Emerging Applications

Integration with Automated and Flow Chemistry for Scalable Synthesis

The synthesis of specialty polymers and fine chemicals from reactive monomers like 3-methyladipoyl chloride is increasingly benefiting from advancements in automated and continuous flow chemistry. wuxiapptec.com These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. stolichem.com Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, is particularly well-suited for managing highly exothermic reactions, a common characteristic of acyl chlorides. nih.gov The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, minimizing the risk of thermal runaways and the formation of byproducts that can occur due to localized temperature spikes in large batch reactors. stolichem.comnjbio.com

Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions, rapid library synthesis, and process optimization. googleapis.comchemspeed.com For a monomer like this compound, an automated system could systematically vary parameters such as reactant ratios, residence time, and temperature to quickly identify the optimal conditions for producing a specific polymer or derivative. mdpi.com This approach accelerates the development cycle from laboratory-scale discovery to industrial-scale production. wuxiapptec.com The combination of automation and flow chemistry facilitates a more efficient, safer, and reproducible manufacturing process for materials derived from this compound. nih.govrsc.org

Table 1: Comparison of Batch vs. Flow Chemistry for this compound Reactions

| Feature | Traditional Batch Processing | Continuous Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited, prone to hotspots | Excellent, superior temperature control njbio.com |

| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volume wuxiapptec.com |

| Scalability | Complex, often requires re-optimization | Simpler, achieved by "numbering-up" or longer run times stolichem.com |

| Mixing | Can be inefficient and slow | Rapid and highly efficient micromixing njbio.com |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring mdpi.com |

| Reproducibility | Variable between batches | High consistency and reproducibility rsc.org |

Exploration of Novel Bio-based and Sustainable Monomers Derived from this compound

A significant trend in polymer chemistry is the development of sustainable materials from renewable resources. nih.govchemmethod.com While this compound itself is typically derived from petrochemical sources, it can serve as a critical building block for creating novel, partially bio-based monomers and polymers. Future research is focused on reacting this compound with chemicals derived from biomass, such as bio-based diols, amines, and functionalized natural polymers. rsc.org

For instance, reacting this compound with bio-derived diols like 1,3-propanediol (B51772) or 1,4-butanediol (B3395766) can yield new polyester (B1180765) monomers with a significant renewable content. mdpi.com A particularly innovative area is the functionalization of natural polymers like cellulose (B213188). Research has shown that related acyl chlorides can be used to modify the surface of cellulose nanocrystals (CNCs), creating a reactive platform for producing advanced nanocomposites. researchgate.net This approach could be extended to other bio-based materials such as lignin (B12514952) or chitosan (B1678972), using the di-functional nature of this compound to act as a linker, thereby creating novel hybrid materials with tailored properties. mdpi.com The asymmetry of the methyl group in the monomer can further influence the physical properties of the resulting polymers, such as crystallinity and solubility.

Table 2: Potential Bio-based Platforms for Derivatization with this compound

| Bio-based Platform | Potential Co-reactant | Resulting Polymer/Monomer Class | Potential Application Area |

|---|---|---|---|

| Cellulose researchgate.net | Surface hydroxyl groups | Functionalized Cellulose Nanocomposites | Reinforced bioplastics, advanced films |

| Bio-diols (e.g., 1,3-propanediol) mdpi.com | Diol monomers | Partially Bio-based Polyesters | Fibers, packaging, coatings |

| Bio-diamines (e.g., cadaverine) mdpi.com | Diamine monomers | Partially Bio-based Polyamides | Engineering plastics, textiles |

| Lignin mdpi.com | Phenolic hydroxyl groups | Lignin-Polyester Copolymers | Adhesives, resins, composites |

| Chitosan mdpi.com | Amine and hydroxyl groups | Chitosan-based Graft Copolymers | Biomedical materials, water treatment |

Advanced Drug Delivery Systems Utilizing Polymers Derived from this compound

The development of biodegradable polymers is central to creating advanced drug delivery systems (DDS) that enable controlled and targeted release of therapeutic agents. nih.govnih.gov Polymers based on polyesters and polyamides are widely used for these applications due to their biocompatibility and tunable degradation rates. mlsu.ac.in this compound is an ideal precursor for synthesizing such polymers through polycondensation reactions with diols or diamines. sigmaaldrich.com Its derivatives, such as those from the closely related methyl adipoyl chloride, have been noted for their application in drug delivery systems. sigmaaldrich.com

Future research can focus on leveraging the unique structure of this compound to design sophisticated drug delivery vehicles. The methyl group along the polymer backbone can disrupt chain packing, altering the polymer's crystallinity and, consequently, its degradation kinetics and drug release profile. researchgate.net This allows for fine-tuning of the release of encapsulated drugs over specific periods. These polymers can be formulated into various systems, including:

Biodegradable Nanoparticles: For encapsulating drugs to improve their stability and bioavailability. nih.gov

Polymeric Hydrogels: Three-dimensional networks that can absorb large amounts of water and release drugs in response to environmental stimuli like pH or temperature. nih.gov

Polymer-drug Conjugates: Where the drug is covalently attached to the polymer backbone, often used in cancer therapy. researchgate.net

These systems can offer sustained drug release, reducing the need for frequent dosing and improving patient compliance. rjptonline.org

Table 3: Polymer Architectures from this compound for Drug Delivery

| DDS Architecture | Polymer Type | Function of this compound | Potential Therapeutic Application |

|---|---|---|---|

| Reservoir Device minia.edu.eg | Polyester or Polyamide Membrane | Forms a rate-controlling membrane | Sustained release of hormones or contraceptives mlsu.ac.in |

| Matrix Device minia.edu.eg | Biodegradable Polyester Matrix | Forms a degradable matrix where the drug is dispersed | Controlled release of anti-cancer drugs |

| Hydrogels nih.gov | Cross-linked Polyesters | Acts as a cross-linking agent to form the 3D network | Stimuli-responsive release of proteins or peptides |

| Nanoparticles nih.gov | Poly(lactic-co-glycolic acid) (PLGA)-like Copolymers | Co-monomer to tune degradation and drug encapsulation | Targeted delivery of therapeutics, crossing biological barriers |

Sustainable Manufacturing Processes and Industrial Applications of this compound Derivatives

Beyond biomedical applications, derivatives of this compound have potential uses in advanced materials and can be produced through more sustainable manufacturing processes. nih.gov The adoption of continuous flow chemistry not only enhances safety and scalability but also contributes to green chemistry principles by minimizing waste, reducing solvent usage, and improving energy efficiency. rsc.org Research into sustainable manufacturing can also explore mechanochemistry, which uses mechanical force to drive chemical reactions, often in the absence of bulk solvents. rsc.org

The industrial applications for polymers derived from this compound are an active area of research. It has been used in the preparation of polyamides that exhibit potential non-linear optical (NLO) characteristics, which are valuable for applications in telecommunications and optical computing. sigmaaldrich.comchemicalbook.com Future work could focus on:

High-Performance Thermoplastics: Creating specialty polyamides and polyesters with enhanced thermal stability and mechanical properties.

Advanced Coatings and Adhesives: Developing functional polymers that provide superior adhesion, chemical resistance, or specific surface properties.

Sustainable Electronic Materials: Exploring the use of these derivatives in the synthesis of materials for organic electronics. unimib.it

By combining the synthesis of these advanced materials with green manufacturing processes like flow chemistry and the incorporation of bio-based co-monomers, a more sustainable life cycle for products derived from this compound can be achieved. nih.govnih.gov

Table 4: Sustainable Strategies and Applications for this compound Derivatives

| Strategy / Application | Description | Research Focus |

|---|---|---|

| Sustainable Manufacturing | Implementing processes that reduce environmental impact. | Development of continuous flow rsc.org and mechanochemical rsc.org synthesis routes; waste acid recycling. rsc.org |

| Non-Linear Optical (NLO) Materials | Synthesis of polyamides with specific optical properties. sigmaaldrich.com | Enhancing NLO response and thermal stability for optical device integration. |

| High-Performance Polymers | Creating engineering plastics with superior characteristics. | Tuning polymer architecture via copolymerization to improve mechanical strength and heat resistance. |

| Functional Coatings | Developing protective or functional surface layers. | Formulating cross-linkable polyesters for durable and chemically resistant coatings. |

Q & A

Basic Research Questions

What are the standard synthetic routes for 3-methyladipoyl chloride, and how are reaction conditions optimized?

This compound is typically synthesized via chlorination of 3-methyladipic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. A common protocol involves refluxing 3-methyladipic acid with excess SOCl₂ (molar ratio 1:3–5) at 60–80°C under anhydrous conditions for 4–6 hours. The reaction is monitored by FT-IR for the disappearance of the carboxylic acid O–H stretch (~2500–3500 cm⁻¹) and the emergence of the acyl chloride C=O stretch (~1800 cm⁻¹) . Excess SOCl₂ is removed under reduced pressure, and the product is purified via vacuum distillation (boiling point: 117–119°C at 10 mmHg) . Optimization focuses on minimizing hydrolysis by maintaining strict anhydrous conditions and using molecular sieves.

How is this compound characterized, and what analytical techniques are critical for validation?

Key characterization methods include:

- FT-IR Spectroscopy : Confirms the presence of the acyl chloride group (C=O stretch at ~1800 cm⁻¹) and absence of residual carboxylic acid .

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows signals for methyl groups (δ ~1.2–1.4 ppm) and acyl chloride protons (δ ~3.0–3.5 ppm for adjacent CH₂ groups) .

- Elemental Analysis : Validates purity by matching calculated and observed C, H, and Cl percentages .

- Boiling Point/Purity : Consistency with literature values (e.g., 117–119°C at 10 mmHg) ensures minimal impurities .

What safety protocols are essential for handling this compound in laboratory settings?

Due to its moisture sensitivity and corrosivity:

- Storage : Keep under inert gas (argon/nitrogen) in sealed, moisture-resistant containers at 2–8°C .

- Handling : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Avoid contact with water to prevent HCl release .

- Spill Management : Neutralize with dry sodium bicarbonate or calcium oxide before disposal .

Advanced Research Questions

How can side reactions (e.g., hydrolysis or dimerization) be mitigated during synthesis or application?

- Hydrolysis Control : Use rigorously dried solvents (e.g., distilled over CaH₂) and anhydrous workup conditions. Adding a catalytic amount of DMF accelerates chlorination while reducing side-product formation .

- Dimerization Prevention : Avoid prolonged storage at room temperature. Stabilize the compound with radical inhibitors (e.g., BHT) if required for extended use .

What are the comparative advantages of SOCl₂ vs. oxalyl chloride for synthesizing this compound?

- SOCl₂ : Higher boiling point (78.8°C) allows reflux at atmospheric pressure, simplifying setup. However, it generates gaseous byproducts (SO₂, HCl), requiring robust ventilation .

- Oxalyl Chloride : Produces only CO and CO₂ as byproducts, enabling cleaner reactions. It is preferred for acid-sensitive substrates but is costlier and requires colder reaction temperatures (0–25°C) .

Method selection depends on substrate stability, cost, and byproduct management.

How do discrepancies in reported spectral data (e.g., NMR shifts) arise, and how should researchers address them?

Variations in NMR chemical shifts may result from solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) or trace moisture. For example, residual water in CDCl₃ can broaden acyl chloride peaks. Researchers should:

- Replicate conditions from cited literature (e.g., solvent, concentration).

- Cross-validate with elemental analysis or mass spectrometry .

- Report solvent and instrument parameters (e.g., 400 MHz vs. 600 MHz) to aid reproducibility .

What role does this compound play in polymer chemistry, and what challenges arise in its application?

This compound is a monomer for synthesizing polyamides and polyimides. Challenges include:

- Reactivity Control : Its high electrophilicity requires slow addition to diamine solutions to prevent cross-linking. For example, in polyamide synthesis, a 1:1 molar ratio of acyl chloride to diamine in THF at 0°C yields linear polymers .

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF, NMP) enhance solubility but may compete with nucleophiles. Anhydrous THF is often preferred .

- Side Reactions : Trace moisture leads to chain termination via hydrolysis, reducing molecular weight. Pre-drying monomers and solvents over molecular sieves is critical .

Methodological Notes

- Data Reproducibility : Document batch-specific variations (e.g., slight shifts in boiling points due to impurities) and validate with ≥3 independent syntheses .

- Contradictory Evidence : Cross-reference multiple sources (e.g., Aldrich FT-IR data vs. peer-reviewed spectra) to resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.